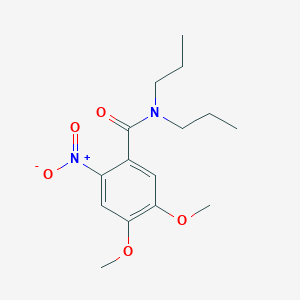
N,N-diisopropyl-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisopropyl-2-(2-thienyl)acetamide (also known as Modafinil) is a eugeroic drug that promotes wakefulness and alertness in individuals. It was first approved by the FDA in 1998 for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has since gained popularity as a cognitive enhancer and a study aid, with many individuals using it off-label for these purposes.
Wirkmechanismus
The exact mechanism of action of Modafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. Modafinil also appears to increase the activity of orexin neurons, which are involved in regulating wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness in individuals. It has also been shown to improve cognitive function, including executive function, working memory, and attention. Modafinil has been found to have minimal effects on heart rate and blood pressure, making it a safer alternative to other stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments. It has a long half-life, allowing for sustained effects over a period of time. Additionally, it has been shown to have minimal side effects, making it a safer alternative to other stimulants. However, Modafinil can be expensive and may not be readily available in all countries.
Zukünftige Richtungen
There are several future directions for research on Modafinil. One area of interest is its potential use in the treatment of ADHD, depression, and schizophrenia. Additionally, there is interest in studying the long-term effects of Modafinil use, as well as its potential for addiction and abuse. Finally, there is interest in developing new eugeroic drugs that are more effective and have fewer side effects than Modafinil.
Conclusion:
Modafinil is a eugeroic drug that promotes wakefulness and alertness in individuals. It has been extensively studied for its cognitive-enhancing properties and has been found to be effective in improving executive function, working memory, and attention. Modafinil has several advantages for use in lab experiments, including a long half-life and minimal side effects. However, there are still many questions surrounding its mechanism of action and long-term effects, and further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Modafinil is synthesized through a multi-step process that involves the reaction of thionyl chloride with 2-aminobenzophenone to form 2-chloro-N-(2-benzoylphenyl)acetamide. This compound is then reacted with isopropylamine to form N-(2-benzoylphenyl)-2-(isopropylamino)acetamide. Finally, this compound is reacted with thiophene-2-carboxylic acid to form N,N-diisopropyl-2-(2-thienyl)acetamide (Modafinil).
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve executive function, working memory, and attention in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, Modafinil has been investigated for its potential use in the military as a fatigue countermeasure.
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(2)13(10(3)4)12(14)8-11-6-5-7-15-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFTAMQSZGENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)





![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)
